2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone
Description
Significance of α-Halocarbonyl Compounds as Versatile Synthetic Intermediates
α-Halocarbonyl compounds, particularly α-bromoketones, are highly valuable intermediates in organic synthesis. nih.govwikipedia.orgyoutube.com Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the α-carbon bearing a halogen, which is susceptible to nucleophilic substitution. youtube.com The electron-withdrawing nature of the carbonyl group enhances the reactivity of the α-carbon towards nucleophiles, making α-bromoketones potent alkylating agents. wikipedia.orgyoutube.com This heightened reactivity allows for a wide range of chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov They serve as precursors for the synthesis of a diverse array of organic molecules, including epoxides, α-amino ketones, and various heterocyclic systems. nih.govwikipedia.org The ability to participate in reactions such as the Favorskii rearrangement further expands their synthetic potential. wikipedia.org
Role of Thiophene-Containing Scaffolds in Modern Organic Synthesis and Materials Science
Thiophene (B33073) and its derivatives are fundamental building blocks in contemporary organic chemistry and materials science. mdpi.comespublisher.comresearchgate.net As a five-membered aromatic heterocycle containing a sulfur atom, thiophene possesses unique electronic and structural properties. mdpi.com Its electron-rich nature facilitates electrophilic substitution reactions and allows for facile functionalization. mdpi.com Thiophene-containing scaffolds are integral components in the design of pharmaceuticals, agrochemicals, and dyes. espublisher.comresearchgate.net In the realm of materials science, the incorporation of thiophene units into polymers and other materials imparts desirable electronic and optical properties, leading to applications in organic electronics such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.commdpi.comresearchgate.net The ability of the thiophene ring to promote π-conjugation is a key factor in the development of these advanced materials. mdpi.com
Conceptual Framework: Bridging α-Bromoketone Reactivity with Aryl Thiophene Architectures in Chemical Research
The compound 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone serves as a bridge between the well-established reactivity of α-bromoketones and the advantageous properties of aryl thiophene systems. The molecule's architecture, featuring a bromoacetyl group attached to a phenyl ring which is, in turn, substituted with a thienyl group, creates a multifunctional platform for chemical synthesis. The α-bromo ketone moiety provides a reactive handle for introducing a variety of substituents and for constructing new ring systems. Simultaneously, the aryl thiophene portion of the molecule influences its electronic properties, solubility, and potential for self-assembly, making it an attractive building block for the synthesis of novel materials and biologically active compounds. mdpi.com Research into this and similar compounds explores how the interplay between these two key components can be harnessed to develop new synthetic methodologies and functional molecules.
Chemical Profile of this compound
This section details the fundamental chemical and physical properties of this compound, providing a foundational understanding of this important synthetic intermediate.
Chemical Identity and Structural Features
This compound is an organic compound characterized by a central phenyl ring substituted at the 4-position with a 2-thienyl group and at the 1-position with a bromoacetyl group. This unique arrangement of functional groups underpins its chemical reactivity and utility in synthesis.
| Identifier | Value |
| IUPAC Name | 2-bromo-1-(4-thiophen-2-ylphenyl)ethanone |
| CAS Number | 128746-80-5 fishersci.ca |
| Molecular Formula | C₁₂H₉BrOS |
| Molecular Weight | 281.17 g/mol |
| SMILES | C1=CC(=CC=C1C(=O)CBr)C2=CC=CS2 |
| InChI | InChI=1S/C12H9BrOS/c13-7-12(15)9-3-1-8(2-4-9)11-5-6-16-10-11/h1-6,10H,7H2 |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Appearance | Solid |
| Purity | ≥97% fishersci.ca |
| Solubility | Soluble in common organic solvents like dichloromethane (B109758) and chloroform. |
| Reactivity | The α-bromo ketone moiety is highly reactive towards nucleophiles. |
Synthesis and Reactivity
The synthetic routes to this compound and its subsequent chemical transformations are central to its role as a versatile intermediate.
Synthesis of this compound
The preparation of this compound typically involves the bromination of the corresponding ketone, 1-[4-(2-thienyl)phenyl]ethanone. A common method for the synthesis of α-bromoketones is the reaction of a ketone with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of an acid like p-toluenesulfonic acid. scirp.org Alternatively, direct bromination using elemental bromine can be employed. wikipedia.org The starting ketone, 1-[4-(2-thienyl)phenyl]ethanone, can be synthesized via Friedel-Crafts acylation of 2-phenylthiophene.
Chemical Reactivity and Functional Group Transformations
The reactivity of this compound is dominated by the α-bromo ketone functionality. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions at the α-carbon. youtube.com This allows for the introduction of a wide variety of functional groups, including amines, azides, and cyanides, leading to the formation of α-amino ketones, α-azido ketones, and α-cyano ketones, respectively. youtube.com These products are themselves valuable synthetic intermediates. Furthermore, this compound can be used in the Hantzsch thiazole (B1198619) synthesis, reacting with thioamides to form substituted thiazoles. scirp.org
Applications in Organic Synthesis
The unique structural and reactive features of this compound have led to its use in several areas of chemical research, particularly in the synthesis of heterocyclic compounds and as a building block for advanced materials.
Role as a Precursor in Heterocyclic Synthesis
α-Bromoketones are well-established precursors for the synthesis of a wide range of heterocyclic compounds. nih.gov this compound is no exception and serves as a key starting material for the construction of various nitrogen- and sulfur-containing heterocycles. For instance, its reaction with thiourea (B124793) or thioamides leads to the formation of aminothiazoles, a scaffold present in many biologically active molecules. scirp.org Condensation reactions with other bifunctional nucleophiles can also be employed to generate other heterocyclic systems like imidazoles and pyridines. nih.gov
Utility in the Development of Novel Materials
The thiophene moiety in this compound makes it an attractive building block for the synthesis of novel organic materials with interesting electronic and photophysical properties. mdpi.comresearchgate.net The extended π-conjugated system, which includes both the phenyl and thienyl rings, is a desirable feature for applications in organic electronics. mdpi.com By incorporating this compound into larger polymeric or oligomeric structures, materials with enhanced charge transport properties can be developed for use in devices such as organic field-effect transistors and solar cells. mdpi.commdpi.com The reactive α-bromo ketone handle allows for the facile attachment of this building block to other molecular components.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(4-thiophen-2-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrOS/c13-8-11(14)9-3-5-10(6-4-9)12-2-1-7-15-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHKNYPNLSJEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383599 | |
| Record name | 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128746-80-5 | |
| Record name | 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Substitution Reactions at the α-Carbon of α-Bromoketones
Nucleophilic substitution is a hallmark reaction for α-bromoketones like 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone. The bromine atom at the α-position renders the adjacent carbon electrophilic and susceptible to attack by a wide range of nucleophiles. fiveable.me These reactions are fundamental for introducing new functional groups at the α-carbon, thereby creating more complex molecular architectures. fiveable.meacs.org
The efficacy of nucleophilic substitution reactions hinges on the ability of the group being replaced to depart, a property known as leaving group ability. A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. youtube.com Generally, good leaving groups are the conjugate bases of strong acids. youtube.commasterorganicchemistry.com
In the case of this compound, the leaving group is a bromide ion (Br⁻). Hydrobromic acid (HBr) is a very strong acid, which means its conjugate base, Br⁻, is a weak base and thus an excellent leaving group. masterorganicchemistry.com The ability of the large bromine atom to distribute the negative charge over a greater surface area contributes to its stability. youtube.com The reactivity of α-haloketones in bimolecular nucleophilic substitution reactions is significantly enhanced compared to corresponding alkyl halides. nih.gov The general order of leaving group ability for halogens in these reactions is I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org
| Leaving Group | Conjugate Acid | Approximate pKa of Conjugate Acid | Leaving Group Ability |
|---|---|---|---|
| I⁻ (Iodide) | HI | -10 | Excellent |
| Br⁻ (Bromide) | HBr | -9 | Excellent |
| Cl⁻ (Chloride) | HCl | -7 | Good |
| F⁻ (Fluoride) | HF | 3.2 | Poor |
Carbonyl α-substitution reactions proceed through the formation of either an enol or an enolate ion intermediate. wikipedia.orgmsu.edu These intermediates are the active nucleophiles that react with electrophiles.
Enol Formation : Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the removal of an α-hydrogen to form a neutral, nucleophilic enol tautomer. libretexts.orgmasterorganicchemistry.com Though the equilibrium concentration of the enol form is typically low, its formation is crucial for reactions like acid-catalyzed α-halogenation. msu.edu Because the double bond of the enol is electron-rich, it behaves as a nucleophile, reacting with electrophiles at the α-carbon. pressbooks.pub The subsequent loss of the hydroxyl proton regenerates the carbonyl group, yielding the α-substituted product. pressbooks.pub
Enolate Formation : In the presence of a base, a proton is removed from the α-carbon to form an enolate anion. masterorganicchemistry.com Enolates are negatively charged and are significantly more reactive and better nucleophiles than neutral enols. wikipedia.orglibretexts.org The negative charge is delocalized via resonance between the α-carbon and the oxygen atom, though reactions with electrophiles most commonly occur at the carbon. wikipedia.org Base-promoted halogenation proceeds rapidly through an enolate intermediate. libretexts.org
For this compound, the α-carbon is already substituted with bromine. However, the principles of enol and enolate chemistry are central to understanding its formation via the bromination of its precursor, 1-[4-(2-thienyl)phenyl]-1-ethanone, and its subsequent reactions where the α'-hydrogens (on the phenyl ring) are not reactive in this manner.
The reactivity of α-bromoketones is modulated by the nature of the substituents attached to the carbonyl group and the α-carbon. fiveable.me These substituents can exert electronic (inductive and resonance) and steric effects.
In this compound, the carbonyl group is attached to a 4-(2-thienyl)phenyl moiety. This large aromatic substituent influences the reactivity in several ways:
Electronic Effects : The carbonyl group itself is electron-withdrawing, which enhances the polarity of the C-Br bond and increases the electrophilicity of the α-carbon. nih.gov The 4-(2-thienyl)phenyl group can engage in resonance with the carbonyl group. The thienyl ring is an electron-rich heterocycle that can donate electron density to the phenyl ring, which in turn affects the carbonyl group. This electronic communication can influence the stability of intermediates and transition states in both substitution and elimination pathways.
Electrophilicity : The presence of the electron-withdrawing bromine atom polarizes the C-Br bond, making the α-carbon partially positive and thus highly susceptible to nucleophilic attack. fiveable.me The combined inductive effect of the carbonyl group and the bromine atom makes the α-carbon a strong electrophilic center. nih.gov
Steric Effects : While significant steric hindrance can impede SN2 reactions, studies on α-halo ketones have shown that bimolecular substitution reactions at the α-carbon can be remarkably insensitive to steric bulk. researchgate.netcdnsciencepub.com
| Compound | Relative Rate (with LiI in Acetone) |
|---|---|
| n-Butyl Bromide | 1 |
| Bromoacetone (an α-bromoketone) | 100,000 |
| 2-Bromocyclohexanone (an α-bromoketone) | 1,600 |
This table illustrates the significantly enhanced reactivity of α-bromoketones compared to a simple alkyl bromide in SN2 reactions.
Elimination Reactions to Form α,β-Unsaturated Carbonyl Systems
In addition to substitution, α-bromoketones are prone to undergoing elimination reactions, specifically dehydrobromination, to yield α,β-unsaturated carbonyl compounds. fiveable.me This reaction is a synthetically valuable method for introducing a carbon-carbon double bond conjugated to a carbonyl group. libretexts.orgopenstax.org
The elimination of HBr from an α-bromoketone typically proceeds via an E2 (bimolecular elimination) mechanism. libretexts.orglibretexts.org This pathway requires a base to abstract a proton from the carbon adjacent to the halogen-bearing carbon (the β-carbon), while the bromide ion departs simultaneously. In the case of this compound, this would involve the removal of a proton from the methyl group to form 1-[4-(2-thienyl)phenyl]prop-2-en-1-one.
To favor elimination over competing nucleophilic substitution, sterically hindered, non-nucleophilic bases are often employed. libretexts.org
| Base/Reagent System | Typical Conditions | Notes |
|---|---|---|
| Pyridine | Heat | A sterically hindered base often used to promote E2 elimination. libretexts.org |
| Lithium Carbonate (Li₂CO₃) | Heat in Dimethylformamide (DMF) | A common and effective method for dehydrohalogenation. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Various solvents (e.g., Benzene, THF) | A strong, non-nucleophilic base. |
Carbonyl Reactivity and Transformations
While the chemistry of α-bromoketones is often dominated by reactions at the α-carbon, the carbonyl group itself remains a reactive electrophilic center. nih.gov It can be attacked by strong nucleophiles, such as Grignard reagents or organolithium compounds, and can undergo reduction reactions. However, the high reactivity of the C-Br bond means that reactions at the α-carbon often take precedence or occur under milder conditions than those required for many carbonyl transformations. The presence of the α-halogen atom decreases the electron density around the carbonyl oxygen, which can influence the electrophilicity of the carbonyl carbon. nih.gov Any transformation at the carbonyl center must be planned with consideration for the labile α-bromo substituent to avoid undesired side reactions like substitution or elimination.
α-Amination of Ketones via Catalytically Generated α-Bromo Carbonyl Species
The direct α-amination of carbonyl compounds is a fundamental transformation in organic synthesis, providing access to α-amino ketones, which are prevalent motifs in pharmaceuticals and natural products. One effective strategy involves the use of a copper catalyst to couple ketones and amines directly. This process is proposed to proceed through a catalytically generated α-bromo carbonyl intermediate. organic-chemistry.orgacs.org
The mechanism begins with the reaction of a ketone with a copper(II) bromide catalyst, which generates an α-bromo ketone in situ. This intermediate is then subjected to nucleophilic attack by an amine. The subsequent displacement of the bromide ion yields the α-amino carbonyl product and regenerates the active catalyst, allowing the cycle to continue. organic-chemistry.orgacs.org In the context of this compound, the compound itself serves as the pre-formed α-bromo carbonyl species, primed for direct nucleophilic substitution by a primary or secondary amine to yield the corresponding α-amino ketone derivative. This reactivity bypasses the need for the initial in-situ bromination step. The transformation is notable for its efficiency and the ability to form C-N bonds under relatively mild conditions. organic-chemistry.orgrsc.org
Some protocols have also utilized N-bromosuccinimide for a metal-free, one-pot synthesis that proceeds through oxidation of a secondary alcohol to a ketone, followed by α-bromination and subsequent nucleophilic substitution by an amine. organic-chemistry.org
Coupling and Decarboxylation Reactions with α-Oxocarboxylates and α-Bromoketones
A significant transition-metal-free reaction involving α-bromoketones like this compound is their coupling with α-oxocarboxylates. This process, which occurs at room temperature, leads to the regioselective synthesis of either 1,2- or 1,3-diketones, with the outcome being controlled by the choice of solvent. acs.orgacs.orgnih.gov
The reaction proceeds through a proposed multi-step mechanism in a single pot. It begins with a Darzens-type coupling between the α-oxocarboxylate and the α-bromoketone. This is followed by alkaline hydrolysis, a potassium hydroxide-promoted opening of the resulting oxirane ring, and finally, decarboxylation to yield the diketone product. acs.orgacs.orgnih.gov This method is valued for its mild conditions and avoidance of transition metal catalysts. nih.gov DFT calculations have supported a unique coupling/decarboxylation pathway where the energy barrier for decarboxylation is significantly lower than in metal-catalyzed alternatives. acs.org
| α-Bromoketone Substrate | α-Oxocarboxylate Substrate | Solvent System | Major Product | Yield |
|---|---|---|---|---|
| Generic α-Bromoketone | Methyl 2-oxo-2-phenylacetate | NMP/Methanol/Hydroxyacetone | 1,3-Diketone | Good to High |
| Generic α-Bromoketone | Methyl 2-oxo-2-phenylacetate | NMP | 1,2-Diketone | Moderate to Good |
Electrophilic Aromatic Substitution on the Thiophene (B33073) Moiety
The thiophene ring within this compound is susceptible to electrophilic aromatic substitution. Thiophene is known to be more reactive than benzene in such reactions due to the ability of the sulfur atom to stabilize the cationic intermediate (sigma complex) formed during the substitution process. wikipedia.orgonlineorganicchemistrytutor.com
Substitution on an unsubstituted thiophene ring preferentially occurs at the C2 (α) position, as the intermediate carbocation can be stabilized by more resonance structures compared to attack at the C3 (β) position. onlineorganicchemistrytutor.compearson.com In this compound, the C2 position of the thiophene ring is already substituted with the phenyl group. Therefore, further electrophilic attack is most likely to occur at the other α-position, C5. Common electrophilic substitution reactions applicable to the thiophene moiety include nitration, halogenation, sulfonation, and Friedel-Crafts acylation, typically under milder conditions than those required for benzene. pearson.comquimicaorganica.org The mechanism involves the initial addition of an electrophile to form the resonance-stabilized "onium" intermediate, which then loses a proton to restore the aromaticity of the ring. researchgate.net
Metal-Catalyzed Reactions Involving Aryl Bromide and Ketone Moieties
The dual functionality of an α-bromoketone allows this compound to participate in various metal-catalyzed cross-coupling reactions.
Nickel-Catalyzed Asymmetric α-Arylation and Heteroarylation of Ketones
Nickel-catalyzed reactions have been developed for the highly enantioselective α-arylation of ketone enolates using aryl halides as coupling partners. rsc.orgnih.gov In this context, this compound can act as the electrophilic α-carbonyl component, reacting with a ketone enolate to form a new carbon-carbon bond. The use of chiral phosphine (B1218219) ligands, such as (R)-BINAP or P-Phos, is crucial for inducing asymmetry and achieving high enantioselectivity, often resulting in the formation of an all-carbon quaternary stereocenter with excellent yields and enantiomeric excess (ee). rsc.orgnih.govnih.gov
These reactions have been shown to be effective with a range of aryl and heteroaryl chlorides and bromides. Mechanistic studies indicate that the choice of halide can impact the reaction rate and selectivity. nih.govacs.org For instance, reactions with chloroarenes sometimes proceed with higher enantioselectivities than with bromoarenes, a trend contrary to typical haloarene reactivity. nih.govacs.org
| Ketone Substrate | Aryl Halide | Catalyst/Ligand | Enantiomeric Excess (ee) |
|---|---|---|---|
| 2-Methyl-1-indanone | 4-Chlorobenzotrifluoride | Ni(COD)₂ / (R)-BINAP | >99% |
| 2-Methyl-1-tetralone | Aryl Chlorides | Ni(COD)₂ / (R)-BINAP | 90-99% |
| Cyclic Ketones | Heteroaryl Chlorides | Ni(COD)₂ / (R)-DIFLUORPHOS | Up to 99% |
Nickel/Photocatalyst Cocatalysis in Acylation Reactions
A synergistic approach combining nickel catalysis with a photocatalyst enables the acylation of organic halides under mild conditions. organic-chemistry.org In these reactions, a photocatalyst, such as tetrabutylammonium decatungstate (TBADT), facilitates the generation of an acyl radical from an aldehyde via a hydrogen atom transfer (HAT) process. organic-chemistry.orgresearchgate.net This acyl radical then enters a nickel-catalyzed cycle.
The α-bromo functionality of this compound makes it a suitable substrate to act as the halide component in this type of transformation. The proposed mechanism involves the oxidative addition of the α-bromoketone to a Ni(0) species, followed by reaction with the photogenerated acyl radical and subsequent reductive elimination to furnish the final diketone product. organic-chemistry.org This dual catalytic system is advantageous as it avoids the use of noble-metal photocatalysts and tolerates a wide range of functional groups. organic-chemistry.orgnih.gov
Detailed Mechanistic Studies of Key Transformations
Understanding the mechanisms of these reactions is crucial for their optimization and broader application.
α-Amination: The direct amination of α-bromoketones is generally understood as a straightforward SN2-type nucleophilic substitution, where the amine displaces the bromide. For reactions involving the catalytic generation of the α-bromo species, the mechanism is more complex, involving the formation of a copper enolate or a related intermediate that facilitates the bromination step before the amine attack. acs.org
Coupling and Decarboxylation: Detailed mechanistic investigations, including DFT calculations, on the reaction between α-oxocarboxylates and α-bromoketones have illuminated a transition-metal-free pathway. acs.orgnih.gov The key steps are identified as a Darzens-type condensation to form an α,β-epoxy carboxylate, followed by base-promoted epoxide ring-opening and subsequent decarboxylation. acs.orgnih.gov The regioselectivity is rationalized by the differential stability and reactivity of intermediates in different solvent environments. acs.org
Electrophilic Aromatic Substitution: The mechanism for electrophilic substitution on the thiophene ring is well-established. It involves the attack of an electrophile on the π-system of the ring to form a positively charged intermediate known as a sigma complex or arenium ion. This intermediate is stabilized by resonance, with the positive charge delocalized over the ring and onto the sulfur heteroatom. The rate-determining step is typically the formation of this intermediate. The subsequent rapid loss of a proton from the carbon atom that was attacked restores the aromatic system. researchgate.net
Nickel-Catalyzed Arylation: Mechanistic studies on nickel-catalyzed α-arylation suggest a catalytic cycle involving the oxidative addition of the haloarene (or α-bromoketone) to a Ni(0) complex. This is followed by the formation of a nickel enolate, and the key C-C bond-forming step occurs via reductive elimination from a Ni(II) intermediate to yield the α-aryl ketone and regenerate the Ni(0) catalyst. nih.gov The ligand plays a critical role in controlling the enantioselectivity of the reductive elimination step. The unusual reactivity observed with different halides (Cl vs. Br) has been attributed to the potential for the catalyst to decompose into less selective species at different rates depending on the halide's reactivity. acs.org
Nickel/Photocatalyst Cocatalysis: In the dual catalytic acylation, the mechanism involves two interconnected cycles. The photocatalytic cycle uses light energy to generate an acyl radical from an aldehyde. In the nickel cycle, a Ni(I) species, formed by the reduction of a Ni(II) precursor or oxidation of Ni(0), reacts with the acyl radical. This intermediate then reacts with the α-bromoketone substrate, likely through an oxidative addition, leading to a Ni(III) complex. Reductive elimination from this high-valent nickel species releases the final product and regenerates a nickel species that can continue the catalytic cycle. nih.gov
Role of Radical Intermediates in α-Bromocarbonyl Reductions
The reduction of α-bromocarbonyl compounds can proceed through various mechanistic pathways, including those involving radical intermediates. While ionic mechanisms, often involving the formation of an enolate, are common, single-electron transfer (SET) processes can give rise to radical species that dictate the reaction outcome.
Key Intermediates and Pathways in Radical Reductions:
| Intermediate/Pathway | Description | Potential Products |
| Radical Anion | Formed by a single-electron transfer to the α-bromoketone. | Precursor to further radical intermediates. |
| α-Carbonyl Radical | Generated upon cleavage of the C-Br bond from the radical anion. This is a key reactive intermediate. | Can abstract a hydrogen atom to form the parent ketone, dimerize, or react with other species in the medium. |
| Hydrogen Atom Abstraction | The α-carbonyl radical abstracts a hydrogen atom from a donor molecule (e.g., solvent, thiol). | 1-[4-(2-thienyl)phenyl]-1-ethanone (the debrominated ketone). |
| Dimerization | Two α-carbonyl radicals combine to form a 1,4-dicarbonyl compound. | 1,4-Dicarbonyl derivatives. |
Research on related systems has shown that the reaction conditions, including the choice of reducing agent and solvent, can significantly influence whether a radical or an ionic pathway is favored. For instance, photoredox catalysis is a modern synthetic tool that explicitly utilizes radical intermediates in a variety of transformations, including the functionalization of α-bromocarbonyls.
Stereochemical Considerations and Control in Reactions
The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules. The α-carbon, bearing the bromine atom, is a potential stereocenter if the reaction introduces a new substituent, leading to the formation of enantiomers or diastereomers.
A fundamental consideration is the stereochemistry of the starting material itself. If the α-carbon of this compound is a stereocenter, its configuration can influence the stereochemistry of the product. However, many reactions involving α-bromoketones proceed through intermediates that can lead to a loss of stereochemical information.
Factors Influencing Stereochemical Outcome:
| Reaction Type / Intermediate | Stereochemical Implication | Example |
| Enolate Formation | Reactions proceeding through a planar enolate intermediate will lead to racemization if the α-carbon was a stereocenter. Nucleophilic attack can occur from either face of the planar enolate. | Base-mediated substitution reactions. |
| Radical Intermediate | Reactions involving a planar or rapidly inverting α-carbonyl radical will also result in a racemic or diastereomeric mixture of products. | Reductive debromination via a radical pathway. |
| Nucleophilic Substitution (SN2) | A direct SN2 displacement of the bromide by a nucleophile would proceed with inversion of configuration at the α-carbon. | Reaction with a non-basic, strong nucleophile. |
| Asymmetric Catalysis | The use of chiral catalysts can induce facial selectivity in the approach of a reagent to a prochiral ketone or a planar intermediate, leading to an enantiomerically enriched product. | Chiral Lewis acid-catalyzed additions. |
This table outlines general stereochemical principles for reactions of α-bromoketones. Specific stereocontrol strategies for this compound would require experimental investigation.
For instance, in acid-catalyzed halogenation to form an α-bromoketone, the reaction proceeds through an enol intermediate. Since the enol is planar, the subsequent attack by the halogen can occur from either face, typically resulting in a racemic mixture if the α-carbon becomes a stereocenter. nih.gov Conversely, achieving stereocontrol in reactions of this compound would likely necessitate the use of stereoselective reagents or catalysts that can differentiate between the two faces of the carbonyl group or any planar intermediates.
Advanced Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone, with its distinct aromatic and aliphatic regions, NMR provides a wealth of information regarding connectivity, stereochemistry, and molecular motion.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum identifies the different carbon environments within the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the methylene (B1212753) group, the phenyl ring, and the thienyl ring. The methylene protons (-CH₂Br) adjacent to the carbonyl group typically appear as a singlet. The para-substituted phenyl ring will exhibit two sets of doublets. The three protons on the 2-substituted thiophene (B33073) ring will display a characteristic pattern of doublets and a doublet of doublets.
The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. Key signals include the carbonyl carbon, the methylene carbon, and the various aromatic carbons of the phenyl and thienyl rings. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electronic properties of the interconnected aromatic rings. While specific experimental data for this exact molecule is not publicly available, expected chemical shifts can be predicted based on data from analogous structures, such as other α-bromo ketones. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is generated based on typical chemical shift values for similar structural motifs.
| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| Methylene (-CH₂) | ¹H NMR | 4.4 - 4.7 | Singlet (s) |
| Phenyl (ortho to C=O) | ¹H NMR | 7.9 - 8.1 | Doublet (d) |
| Phenyl (ortho to thienyl) | ¹H NMR | 7.6 - 7.8 | Doublet (d) |
| Thienyl | ¹H NMR | 7.1 - 7.6 | Multiplets (m) |
| Methylene (-CH₂) | ¹³C NMR | 30 - 35 | - |
| Phenyl & Thienyl | ¹³C NMR | 125 - 145 | - |
For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. nih.govresearchgate.net Two-dimensional (2D) NMR techniques overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org For this compound, several 2D NMR experiments would be invaluable for unambiguous structural assignment. researchgate.netipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. wikipedia.orgnumberanalytics.com It would confirm the connectivity within the phenyl and thienyl rings by showing cross-peaks between adjacent protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms (¹H-¹³C). wikipedia.orgipb.pt This would definitively assign the proton signals of the methylene, phenyl, and thienyl groups to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. ipb.pt It is crucial for piecing together the molecular fragments. For instance, HMBC would show correlations from the methylene protons to the carbonyl carbon and the adjacent quaternary carbon of the phenyl ring, confirming the placement of the bromoacetyl group.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, rather than connected through bonds. numberanalytics.com For a relatively rigid molecule, NOESY can confirm the spatial arrangement, such as the proximity between the protons of the phenyl and thienyl rings, which helps to define the molecule's preferred conformation.
NMR spectroscopy is also a powerful tool for studying dynamic processes and intermolecular interactions. Variable-temperature (VT) NMR experiments could be employed to investigate the rotational dynamics around the single bond connecting the phenyl and thienyl rings. Changes in the NMR spectrum as a function of temperature can provide information on the energy barriers to rotation.
Furthermore, NMR can be used to study how this compound interacts with other molecules. By monitoring changes in the chemical shifts of the compound upon the addition of a binding partner (e.g., a host molecule or a biological macromolecule), one can identify the specific sites of interaction and gain insights into the nature and strength of the binding.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its various functional groups. The most prominent feature in the IR spectrum would be the strong absorption from the carbonyl (C=O) group stretch, typically found in aromatic ketones. Other key vibrations include the C-Br stretch, aromatic C-H stretches, and vibrations associated with the thiophene and phenyl rings. While a full experimental spectrum is not available, data from similar compounds like 2-bromo-1-phenylethanone can provide a reference for expected peak positions. nist.gov
Table 2: Predicted Vibrational Spectroscopy Data for this compound This table is generated based on typical group frequencies.
| Functional Group / Vibration | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Medium-Weak |
| Carbonyl C=O Stretch | IR | 1670 - 1690 | Strong |
| Aromatic C=C Stretch | IR/Raman | 1400 - 1600 | Medium-Strong |
| Methylene C-H Bend | IR/Raman | 1400 - 1450 | Medium |
| Thiophene Ring Vibrations | IR/Raman | 800 - 1500 | Medium |
In-situ vibrational spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing valuable kinetic and mechanistic information without the need for sampling. nih.govfrontiersin.org This is particularly useful for understanding complex reaction pathways and optimizing process conditions. researchgate.netrsc.org
For this compound, which contains a reactive α-bromo ketone moiety, in-situ FTIR or Raman spectroscopy could be used to monitor its conversion in various chemical transformations. For example, in a nucleophilic substitution reaction where the bromine atom is displaced, one could continuously track the reaction's progress. The disappearance of the characteristic C-Br vibrational band and the simultaneous appearance of new bands corresponding to the product would allow for the determination of reaction rates and the detection of any transient intermediates. researchgate.net This real-time data is crucial for developing efficient and controlled synthetic procedures. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for the characterization of this compound, providing definitive confirmation of its molecular weight and valuable information about its structure through fragmentation analysis.
The molecular formula of the compound is C₁₂H₉BrOS, corresponding to a calculated molecular weight of approximately 281.17 g/mol . fishersci.ca In mass spectrometry, the presence of bromine is highly characteristic due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. docbrown.info This results in the appearance of two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units (m/z). For this compound, peaks would be expected at approximately m/z 280 and 282, corresponding to the [C₁₂H₉⁷⁹BrOS]⁺ and [C₁₂H₉⁸¹BrOS]⁺ ions, respectively.
The fragmentation of this compound under electron ionization (EI) is governed by the principles of alpha-cleavage, a common pathway for ketones. youtube.com This process involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. This cleavage can occur on either side of the carbonyl, leading to the formation of distinct, resonance-stabilized acylium ions.
Two primary alpha-cleavage pathways are predicted:
Cleavage of the C-C bond between the carbonyl and the bromomethyl group: This pathway results in the loss of a bromomethyl radical (•CH₂Br). The remaining fragment is the 4-(2-thienyl)phenyl acylium ion.
Cleavage of the C-C bond between the carbonyl and the aromatic ring: This pathway leads to the formation of a bromomethylacylium ion ([O=C-CH₂Br]⁺) and the loss of a 4-(2-thienyl)phenyl radical.
The resulting fragment ions provide a structural fingerprint of the molecule. The most prominent fragments are typically the most stable ones. The 4-(2-thienyl)phenyl acylium ion is particularly stable due to the extensive conjugation between the phenyl and thienyl rings. Other significant fragments can arise from the cleavage of the bond between the two aromatic rings or from within the thiophene ring itself.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 280 / 282 | [C₁₂H₉BrOS]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |
| 201 | [C₁₂H₉OS]⁺ | Loss of •Br |
| 187 | [C₁₁H₇S]⁺ | Formation of 4-(2-thienyl)benzoyl cation via loss of •CH₂Br |
| 161 | [C₁₀H₉S]⁺ | 4-(2-thienyl)phenyl cation |
| 121 / 123 | [C₂H₂BrO]⁺ | Formation of bromoacetyl cation via alpha-cleavage |
| 115 | [C₇H₇S]⁺ | Thienyl-substituted tropylium-like ion |
Note: The table presents predicted values based on established fragmentation principles. Actual experimental values may vary slightly.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic structure of this compound and for monitoring the progress of its chemical reactions. The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals.
The UV-Vis spectrum of this compound is characterized by absorptions arising from its conjugated π-electron system and the carbonyl group. The key structural features influencing its spectrum are the phenyl ring, the thiophene ring, and the carbonyl group, which together form an extended chromophore.
Two main types of electronic transitions are expected:
π → π* Transitions: These are typically high-intensity absorptions that occur due to the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the conjugated aromatic system. The extended conjugation between the 4-(2-thienyl)phenyl moiety and the carbonyl group is expected to cause a bathochromic (red) shift, moving these absorptions to longer wavelengths compared to simpler, non-conjugated aromatic ketones.
n → π* Transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to an anti-bonding (π*) orbital of the carbonyl group. For simple ketones, this transition typically appears in the 270-300 nm region. masterorganicchemistry.com
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Expected Wavelength (λmax) Range |
|---|---|---|
| π → π* | Conjugated thienyl-phenyl-ketone system | > 250 nm (Strong intensity) |
Note: The exact λmax values are solvent-dependent.
Beyond structural characterization, UV-Vis spectroscopy is a powerful method for monitoring reaction kinetics. researchgate.netspectroscopyonline.com Since the absorbance of a solution is directly proportional to the concentration of the absorbing species (according to the Beer-Lambert law), changes in absorbance over time can be used to determine reaction rates, rate constants, and reaction orders. thermofisher.com
For this compound, this is particularly useful for monitoring nucleophilic substitution reactions at the α-carbon. As the bromine atom is replaced by another functional group, the electronic structure of the chromophore changes, leading to a shift in the UV-Vis spectrum. For example, replacing the bromine with a group that extends conjugation could lead to a significant bathochromic shift. By monitoring the decrease in absorbance of the reactant or the increase in absorbance of the product at a specific wavelength, the reaction's progress can be tracked in real-time. nih.govacs.org
Integration of Spectroscopic Data with Chemometric and Multivariate Analysis Techniques
In modern chemical research, the large datasets generated by spectroscopic techniques like MS and UV-Vis are often analyzed using chemometric and multivariate analysis methods. These statistical tools are designed to extract meaningful information from complex chemical data, enabling pattern recognition, classification, and the development of predictive models. mdpi.com
For a compound like this compound and its derivatives or reaction mixtures, a comprehensive dataset can be compiled. This data matrix might include variables from various spectroscopic sources: m/z values and intensities from MS, absorbance values at different wavelengths from UV-Vis spectra, and peak frequencies and intensities from infrared or Raman spectra.
Principal Component Analysis (PCA) is a primary unsupervised technique used for exploratory data analysis. researchgate.net It reduces the dimensionality of the large dataset by transforming the original correlated variables into a smaller set of uncorrelated variables called principal components (PCs). By plotting the data in the space of the first few PCs, it is possible to visualize clusters, trends, and outliers. For instance, a series of related compounds synthesized from this compound could be differentiated based on their spectral fingerprints using PCA.
Supervised methods, such as Partial Least Squares (PLS) regression, can be used to build predictive models. researchgate.net By correlating the spectroscopic data (X-matrix) with known properties or concentrations (Y-matrix), a PLS model can be developed to predict these properties for unknown samples. For example, a PLS model could be trained on the UV-Vis spectra of reaction mixtures to predict the concentration of this compound or the yield of a product in real-time.
The general workflow for integrating spectroscopic data with multivariate analysis involves:
Data Acquisition: Collecting spectra (MS, UV-Vis, etc.) for a set of samples.
Data Preprocessing: Applying mathematical corrections to the spectra to remove noise and unwanted variations (e.g., baseline correction, normalization). spectroscopyonline.com
Model Building: Using algorithms like PCA or PLS to analyze the preprocessed data and build a mathematical model.
Model Validation: Testing the model's predictive ability and robustness using independent test sets or cross-validation techniques.
This integrated approach allows for a more profound understanding of the chemical system than could be achieved by analyzing each spectrum individually, enabling applications in quality control, reaction optimization, and high-throughput screening.
Computational and Theoretical Investigations of Molecular Structure and Reactivity
Electronic Structure Analysis and Molecular Orbital Theory
The arrangement of electrons in molecular orbitals is fundamental to understanding a molecule's stability, spectroscopic properties, and reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form bonding and anti-bonding molecular orbitals, which extend over the entire molecule. For 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone, a conjugated system involving phenyl and thienyl rings, this analysis is crucial for characterizing its electronic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the ground-state geometry and energy of the molecule. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for such calculations on organic molecules.
A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron to a higher energy state.
For this compound, the HOMO is expected to be distributed over the electron-rich thiophene (B33073) and phenyl rings, while the LUMO is likely localized on the carbonyl group and the adjacent carbon bearing the bromine atom, which act as electron-accepting regions. Time-dependent DFT (TD-DFT) calculations can further be used to predict the electronic absorption spectra (UV-Vis) and investigate the nature of its excited states.
| Parameter | Description | Typical Calculated Value (Illustrative) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.5 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~ 4.0 eV |
| Dipole Moment (µ) | Measure of the net molecular polarity | ~ 2.5 Debye |
The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bond connecting the phenyl and thiophene rings. This rotation is described by the torsion angle (dihedral angle) between the two aromatic rings. Conformational analysis, often performed by scanning the potential energy surface (PES) as a function of this torsion angle, can identify the most stable conformers.
For bithiophene and similar linked aromatic systems, two planar or near-planar conformations are typically found to be energy minima:
Anti-conformation: The sulfur atom of the thiophene ring and the C-Br bond are on opposite sides of the inter-ring C-C bond (torsion angle ≈ 180°). This is often the global minimum (most stable conformation) due to reduced steric hindrance.
Syn-conformation: The sulfur atom and the C-Br bond are on the same side (torsion angle ≈ 0°). This is typically a local minimum, slightly higher in energy than the anti-conformer.
The rotational barrier between these conformers can be calculated, which is the energy required to twist one ring relative to the other. The torsion angle has a significant effect on the electronic properties of the molecule. A planar conformation allows for maximum π-conjugation across the rings, which tends to decrease the HOMO-LUMO gap. As the molecule twists away from planarity, this conjugation is disrupted, leading to an increase in the energy gap.
| Conformer | Torsion Angle (Phenyl-Thienyl) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti | ~180° | 0.0 (Global Minimum) | Most stable due to lower steric hindrance. |
| Syn | ~0° | ~0.5 - 1.5 | Local minimum, slightly less stable. |
| Transition State | ~90° | ~2.0 - 4.0 | Rotational energy barrier. |
Reactivity Descriptors and Prediction of Chemical Behavior
Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors, rooted in conceptual DFT, provide a quantitative measure of the molecule's reactivity.
These descriptors are defined as follows:
Ionization Potential (I): The energy required to remove an electron. It can be approximated by the negative of the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added. It is approximated by the negative of the LUMO energy (A ≈ -ELUMO).
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η ≈ (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge from the environment. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(I + A) / 2). This index helps to quantify the global electrophilic nature of a molecule.
These parameters are invaluable for comparing the reactivity of different molecules and understanding their behavior in chemical reactions. For instance, the high electrophilicity index expected for this compound would classify it as a strong electrophile, susceptible to attack by nucleophiles.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Indicates susceptibility to oxidation. |
| Electron Affinity (A) | A ≈ -ELUMO | Indicates susceptibility to reduction. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies electrophilic character. |
Mulliken population analysis is a method to assign partial charges to individual atoms in a molecule, which helps in predicting sites for electrophilic and nucleophilic attack. For a closed-shell molecule like this compound, the carbonyl carbon is expected to carry a significant positive Mulliken charge, marking it as a primary site for nucleophilic attack.
Mulliken atomic spin density analysis becomes relevant when considering radical reactions or the molecule's radical ions. Spin density represents the distribution of the unpaired electron within a radical. For example, in the radical anion of this compound (formed by adding an electron), the spin density would be highest on the atoms that can best accommodate the unpaired electron. This information is crucial for predicting the most likely sites for radical attack or subsequent bond cleavage. Calculations would likely show high spin density on the carbonyl group and the C-Br bond, suggesting these as the reactive centers in radical-mediated processes.
Simulation of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed simulation of reaction pathways, providing insights into reaction mechanisms that are difficult to obtain experimentally. For this compound, a key reaction is the nucleophilic substitution at the α-carbon (the carbon attached to the bromine).
Using DFT, the entire energy profile of a reaction, such as an SN2 reaction with a nucleophile (e.g., hydroxide, cyanide), can be mapped out. This involves:
Locating Reactants and Products: The geometries of the starting materials and final products are optimized.
Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational algorithms can locate this saddle point on the potential energy surface. The structure of the TS reveals the geometry of the molecule as bonds are being broken and formed. For an SN2 reaction on the title compound, the TS would feature the incoming nucleophile and the departing bromide ion partially bonded to the α-carbon.
Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state is the activation energy, which is the primary determinant of the reaction rate.
By simulating such mechanisms, chemists can understand substituent effects, predict reaction outcomes, and design more efficient synthetic routes.
Energetic Profiles and Kinetic Control in Cycloaddition Reactions
Cycloaddition reactions are fundamental in organic synthesis for the construction of cyclic compounds. The energetic landscape of these reactions dictates the feasibility, rate, and outcome. For a reactant like this compound, which contains a reactive α-bromo ketone moiety, understanding the energetic profiles of its potential cycloaddition reactions is crucial.
Theoretical studies, often employing Density Functional Theory (DFT), can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies, which are the energetic barriers that must be overcome for a reaction to proceed. The relative heights of these barriers for competing reaction pathways determine the distribution of products under kinetic control.
In many reactions, a distinction is made between kinetic and thermodynamic control. wikipedia.org
Kinetic Control: At lower temperatures, reactions are often irreversible, and the product that is formed fastest (i.e., via the pathway with the lowest activation energy) will be the major product. This is known as the kinetic product. libretexts.orgmasterorganicchemistry.com
Thermodynamic Control: At higher temperatures, reactions may become reversible, allowing for equilibrium to be established. Under these conditions, the most stable product (the thermodynamic product) will be the major product, regardless of the activation energy required for its formation. wikipedia.orgrsc.org
For cycloaddition reactions involving an α-bromo ketone, the reaction can be complex, with the potential for different regio- and stereoisomeric products. Computational modeling can predict the activation energies for the formation of each possible product, thereby forecasting the product distribution under kinetic control. For instance, in a hypothetical [4+2] cycloaddition, DFT calculations could elucidate whether the endo or exo product is favored kinetically by comparing the energies of their respective transition states. The table below illustrates hypothetical energy data for a cycloaddition reaction, demonstrating how computational chemistry can distinguish between kinetic and thermodynamic products.
Table 1: Hypothetical Energetic Data for a Cycloaddition Reaction
| Product | Activation Energy (kcal/mol) | Relative Product Stability (kcal/mol) | Favored Control |
|---|---|---|---|
| Product A (endo) | 20 | -15 | Kinetic |
| Product B (exo) | 22 | -20 | Thermodynamic |
Prediction of Stereoselectivity and Enantioselectivity
Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of modern organic synthesis. Computational methods have become indispensable in predicting and rationalizing the stereochemical outcomes of reactions. For this compound, which is prochiral at the carbonyl carbon, reactions such as nucleophilic additions or reductions can lead to chiral products.
The prediction of stereoselectivity often involves the calculation of transition state energies for the pathways leading to the different stereoisomers. rsc.orgnih.gov A lower transition state energy for one pathway implies that the corresponding stereoisomer will be formed in greater abundance. Various computational models, from force fields to high-level quantum mechanical calculations, are employed for this purpose. nih.gov
Enantioselectivity, the preference for the formation of one enantiomer over the other in a reaction involving a chiral catalyst or reagent, can also be modeled computationally. rsc.org By explicitly including the chiral catalyst in the calculations, it is possible to determine the transition state energies for the formation of both enantiomers. The difference in these activation energies (ΔΔG‡) can be used to predict the enantiomeric excess (ee) of the reaction. Machine learning models are also emerging as powerful tools for predicting enantioselectivity by learning from large datasets of reactions. nih.gov
For a reaction involving this compound, computational chemists could model the approach of a nucleophile to the two faces of the carbonyl group. By analyzing the steric and electronic interactions in the transition states, a prediction of the favored diastereomer or enantiomer can be made.
Table 2: Hypothetical Computational Prediction of Enantioselectivity
| Transition State | Calculated Free Energy of Activation (kcal/mol) | Predicted Enantiomeric Excess (%) |
|---|---|---|
| TS-(R) | 15.2 | 95 |
| TS-(S) | 17.0 |
Advanced Computational Approaches (e.g., Quantum Fragment Along Reaction Pathway, Interacting Quantum Atoms)
Beyond standard energetic calculations, advanced computational methods provide deeper insights into the nature of chemical bonding and reaction mechanisms.
The Interacting Quantum Atoms (IQA) approach is a method that partitions the total energy of a molecule into intra-atomic and inter-atomic contributions. This allows for a detailed analysis of the interactions between atoms, such as covalent bonds, ionic interactions, and hydrogen bonds. For this compound, an IQA analysis could be used to quantify the electronic effect of the bromine atom and the 4-(2-thienyl)phenyl group on the reactivity of the carbonyl group. It can also provide a detailed picture of the changes in bonding along a reaction coordinate.
The Quantum Fragment Along Reaction Pathway is a methodology that is still under development and not yet widely applied. The goal of such an approach would be to analyze how the electronic properties of molecular fragments evolve as a reaction progresses. This could be particularly useful in understanding complex, multi-step reactions by tracking changes in charge, spin density, and other properties of specific parts of the molecule.
Theoretical Spectroscopy: Prediction of Vibrational and Electronic Spectral Properties
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations with a good degree of accuracy. nih.govresearchgate.net For this compound, theoretical calculations can predict the characteristic stretching frequency of the carbonyl group (C=O), which is a strong band in the IR spectrum, typically appearing around 1680-1700 cm⁻¹. The calculations would also predict the vibrational frequencies associated with the phenyl and thienyl rings, as well as the C-Br bond. cdnsciencepub.comresearchgate.net
Electronic Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum of a molecule is determined by the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common method used to predict the excitation energies and oscillator strengths of these transitions, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. nih.gov For this compound, the π-conjugated system of the thienyl and phenyl rings is expected to give rise to strong absorptions in the UV region. TD-DFT calculations can predict the energies of the π → π* transitions and how they are influenced by the bromoacetyl group.
Table 3: Predicted Vibrational and Electronic Spectral Data for an Analogous Aryl Ketone
| Spectroscopic Technique | Predicted Feature | Wavenumber (cm⁻¹)/Wavelength (nm) |
|---|---|---|
| Infrared | C=O stretch | 1685 |
| Aromatic C=C stretch | 1600, 1450 | |
| C-Br stretch | 650 | |
| UV-Visible | π → π* transition | 280 |
| n → π* transition | 320 |
Substituent Effects and Electronic Perturbations on Reactivity and Photophysical Properties
The chemical and physical properties of this compound are significantly influenced by its substituents: the bromine atom and the 4-(2-thienyl)phenyl group.
Reactivity: The bromine atom at the α-position to the carbonyl group is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org It also acidifies the α-protons, facilitating enolate formation. The 4-(2-thienyl)phenyl group, a large aromatic substituent, exerts both steric and electronic effects. The electronic effect of this group can be either electron-donating or electron-withdrawing depending on the nature of the interaction with the rest of the molecule in a particular chemical process. Computational studies can quantify these effects by calculating properties such as atomic charges, electrostatic potentials, and frontier molecular orbital energies.
Photophysical Properties: The photophysical properties of a molecule, such as its absorption and emission of light, are highly dependent on its electronic structure. The 4-(2-thienyl)phenyl moiety is a known chromophore. clockss.org Substituents on this aromatic system can significantly perturb the energies of the frontier molecular orbitals (HOMO and LUMO), thereby altering the absorption and fluorescence spectra. For instance, electron-donating groups generally lead to a red-shift (shift to longer wavelengths) in the absorption and emission maxima, while electron-withdrawing groups can cause a blue-shift (shift to shorter wavelengths). The bromine atom can also influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to phosphorescence or influencing photochemical reactivity. clockss.org Theoretical calculations can model these effects and predict how changes in the molecular structure will impact the photophysical behavior. nih.gov
Synthetic Utility As a Building Block in Complex Molecular Architectures
Precursor for Advanced Heterocyclic Compounds
The presence of the α-bromo-ketone functional group in 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone makes it an excellent electrophile for reactions with various nucleophiles, leading to the formation of diverse heterocyclic systems. This reactivity is particularly valuable in the synthesis of fused heterocycles, which are core structures in many medicinally and materially important molecules.
Formation of Fused Heterocyclic Systems from α-Haloketones
α-Haloketones are well-established precursors for a multitude of heterocyclic compounds through cyclization reactions. The general reactivity pattern involves the initial reaction of a dinucleophile with the electrophilic carbonyl carbon and the subsequent displacement of the bromide ion to form a new ring. This strategy has been widely employed to synthesize a variety of fused heterocyclic systems, including those containing imidazole, thiazole (B1198619), and thiadiazole rings. The 4-(2-thienyl)phenyl substituent of the target compound can significantly influence the properties of the resulting fused systems, such as their photophysical characteristics and biological activity.
Role in Imidazo-Thiadiazole Synthesis
A prominent application of α-haloketones, and by extension this compound, is in the synthesis of the imidazo[2,1-b] fishersci.cafishersci.fipharmaffiliates.comthiadiazole scaffold. This fused heterocyclic system is of considerable interest due to its diverse pharmacological activities. The synthesis typically involves the reaction of a 2-amino-1,3,4-thiadiazole derivative with an α-bromo-ketone. In this reaction, the amino group of the thiadiazole acts as a nucleophile, attacking the carbonyl carbon of the ketone, followed by an intramolecular cyclization where the nitrogen of the thiadiazole ring displaces the bromide to form the fused imidazole ring.
Below is a table showcasing representative examples of the synthesis of imidazo[2,1-b] fishersci.cafishersci.fipharmaffiliates.comthiadiazole derivatives from various α-bromoacetophenones, illustrating the general synthetic route applicable to this compound.
| Starting 2-Amino-1,3,4-thiadiazole | Starting α-Bromoacetophenone | Resulting Imidazo[2,1-b] fishersci.cafishersci.fipharmaffiliates.comthiadiazole Derivative |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | 2-Bromo-1-phenylethanone | 2,6-Diphenylimidazo[2,1-b] fishersci.cafishersci.fipharmaffiliates.comthiadiazole |
| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | 2-Bromo-1-(4-bromophenyl)ethanone | 6-(4-Bromophenyl)-2-(4-chlorophenyl)imidazo[2,1-b] fishersci.cafishersci.fipharmaffiliates.comthiadiazole |
| 2-Amino-5-methyl-1,3,4-thiadiazole | 2-Bromo-1-(4-nitrophenyl)ethanone | 2-Methyl-6-(4-nitrophenyl)imidazo[2,1-b] fishersci.cafishersci.fipharmaffiliates.comthiadiazole |
Application in the Construction of Functional Materials
The thiophene (B33073) moiety within this compound suggests its potential as a precursor for functional organic materials, particularly those with applications in electronics and optoelectronics. Thiophene-containing polymers and oligomers are renowned for their excellent charge transport properties and are key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Oligo- and Polythiophene Synthesis for Organic Electronics
While the direct polymerization of this compound is not a common route to polythiophenes, its structural motif is a fundamental unit in many high-performance organic electronic materials. The synthesis of such materials often involves the coupling of thiophene-containing monomers. The presence of the reactive ketone and bromo functionalities in the title compound could potentially be utilized for post-polymerization modifications or for the synthesis of specialized monomers. However, based on currently available scientific literature, the direct application of this compound in the synthesis of oligo- and polythiophenes for organic electronics is not well-documented.
Precursors for Optoelectronic Devices
The synthesis of small molecules and polymers with tailored optical and electronic properties is crucial for the advancement of optoelectronic devices. The combination of the phenyl and thiophene rings in this compound forms a conjugated system that can be further extended and functionalized. The reactive handles on the molecule allow for its incorporation into larger, more complex structures with potential applications as emitters, charge transporters, or host materials in OLEDs and other optoelectronic devices. Despite this potential, specific examples of the use of this compound as a direct precursor for materials in optoelectronic devices are not extensively reported in the current body of scientific literature.
Intermediates in Total Synthesis and Complex Molecule Assembly
The strategic use of versatile building blocks is a cornerstone of the total synthesis of complex natural products and other intricate molecular targets. The structural features of this compound make it a potentially valuable intermediate in such endeavors. The ketone and bromo functionalities allow for a variety of chemical transformations, enabling the construction of complex carbon skeletons and the introduction of diverse functional groups.
However, a comprehensive review of the scientific literature does not reveal prominent examples of this compound being utilized as a key intermediate in the total synthesis of a complex natural product or other similarly complex molecules. While its role as a precursor to various heterocyclic systems is established, its application in the context of multi-step total synthesis appears to be an area that is not yet extensively explored or reported.
Derivatization for Introduction of Diverse Functionalities
The reactivity of the α-bromoketone moiety in this compound makes it an excellent substrate for introducing a wide array of functional groups and for the synthesis of various heterocyclic systems. This versatility is crucial for the development of new compounds with potential applications in medicinal chemistry and materials science.
One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis. This classical reaction involves the condensation of an α-haloketone with a thioamide to yield a thiazole ring. For instance, the reaction of this compound with thiourea (B124793) is a well-established method for the synthesis of 2-amino-4-phenylthiazole derivatives. This reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
The general scheme for the Hantzsch thiazole synthesis using this compound is as follows:

This reaction can be adapted to produce a diverse range of substituted thiazoles by using different thioamides. For example, employing substituted thioureas or other thioamide-containing molecules allows for the introduction of various functionalities at the 2-position of the thiazole ring.
Beyond the synthesis of thiazoles, the α-bromo group is susceptible to nucleophilic substitution by a variety of nucleophiles. This allows for the direct attachment of different functional groups to the carbon adjacent to the carbonyl group. Common nucleophiles that can be employed include amines, thiols, and cyanides, leading to the formation of α-amino ketones, α-thio ketones, and α-cyano ketones, respectively. These derivatized products can then serve as intermediates for the synthesis of other complex molecules, including other heterocyclic systems like imidazoles.
The following table summarizes some of the key derivatization reactions of this compound and the resulting functionalities:
| Reactant | Resulting Functional Group/Heterocycle | Reaction Type |
| Thiourea | 2-Amino-4-(4-(thiophen-2-yl)phenyl)thiazole | Hantzsch Thiazole Synthesis |
| Substituted Thioamides | 2-Substituted-4-(4-(thiophen-2-yl)phenyl)thiazoles | Hantzsch Thiazole Synthesis |
| Amines | α-Amino ketones | Nucleophilic Substitution |
| Thiols | α-Thio ketones | Nucleophilic Substitution |
| Cyanide | α-Cyano ketones | Nucleophilic Substitution |
The resulting derivatized molecules, particularly the thiazole-containing compounds, are of significant interest due to their prevalence in biologically active molecules. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. sapub.orgnih.govekb.egjchemrev.combiointerfaceresearch.com The ability to readily synthesize a library of such compounds from this compound highlights its importance as a versatile building block in drug discovery and development.
Q & A
Q. What are the optimized synthetic routes for 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone?
A general method involves bromination of the parent acetophenone derivative. For example, bromine (1.0 equiv in Et₂O) is added to a solution of the substituted acetophenone precursor in Et₂O at 0°C, followed by stirring at room temperature for 2 hours. The crude product is extracted with Et₂O, dried over Na₂SO₄, and crystallized from ethanol for purification . Adaptations may include varying aryl substituents (e.g., thienyl groups) and optimizing solvent systems to enhance yield and purity.
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using programs like SHELX (e.g., SHELXL for refinement), researchers can resolve the molecular geometry, bond lengths, and angles. For example, a similar brominated ethanone derivative (2-bromo-1-(4-methoxyphenyl)ethanone) was analyzed at 305 K, yielding an R factor of 0.054 and data-to-parameter ratio of 15.0, confirming high precision .
Q. What safety protocols are recommended for handling this compound?
Personal protective equipment (PPE) should include NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Contaminated clothing must be washed before reuse. Note that toxicological data for this compound may be incomplete, necessitating stringent precautions .
Q. Which spectroscopic techniques are used for characterization?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and halogen bonds.
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H⁺] peak at 291.04 g/mol for analogous compounds) .
- NMR : ¹H/¹³C NMR resolves aromatic protons (thienyl and phenyl groups) and bromine-induced deshielding effects.
Advanced Research Questions
Q. How can computational chemistry predict reactivity in cross-coupling reactions?
Density Functional Theory (DFT) calculations model electron density distributions, identifying reactive sites. For instance, the electrophilic bromine atom and electron-deficient ketone group make this compound a candidate for Suzuki-Miyaura couplings. Studies on analogous bromoethanones show that Mulliken charges on the bromine atom correlate with nucleophilic substitution rates .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies (e.g., bond length variations between DFT and SCXRD) require multi-method validation:
Q. How does the thienyl substituent influence electronic properties?
The electron-rich thienyl group enhances conjugation with the phenyl ring, reducing the HOMO-LUMO gap. Cyclic voltammetry (CV) of similar compounds reveals oxidation potentials shifted by ~0.2 V compared to non-thienyl analogs, indicating improved charge transport properties .
Q. What are the challenges in optimizing reaction conditions for scale-up?
- Solvent Selection : Et₂O or THF may be replaced with greener solvents (e.g., cyclopentyl methyl ether) to improve safety.
- Purification : Column chromatography vs. crystallization trade-offs (e.g., ethanol crystallization yields >95% purity for bromoethanones but lower recovery rates) .
Methodological Tables
Q. Table 1: Comparative Reactivity of Bromoethanone Derivatives
| Compound | Melting Point (°C) | λ_max (UV-Vis, nm) | Cross-Coupling Yield (%) |
|---|---|---|---|
| 2-Bromo-1-(4-methoxyphenyl) | 128 | 265 | 78 |
| 2-Bromo-1-(thienyl-phenyl) | N/A | 280 (predicted) | 85 (modeled) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
